1-Boc-3-ethynyl-3-hydroxypiperidine

Click Chemistry CuAAC Bioconjugation

This bifunctional piperidine building block delivers two orthogonal reactive handles in one scaffold: a Boc-protected amine that remains inert during alkyne functionalization, and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The tertiary 3-hydroxy group enables stereochemical control in downstream modifications. Unlike mono-functional 3-hydroxypiperidine or 3-ethynylpiperidine, this compound permits sequential chemoselective transformations—click the alkyne first, then deprotect the amine—minimizing purification steps. Essential for modular 1,2,3-triazole library construction and CNS-penetrant piperidine analog synthesis. Verify lot-specific CoA before ordering.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 287192-85-2
Cat. No. B1323500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-ethynyl-3-hydroxypiperidine
CAS287192-85-2
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C#C)O
InChIInChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3
InChIKeyNMCVJBKPWSSTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-ethynyl-3-hydroxypiperidine (CAS 287192-85-2): Core Scaffold for Click Chemistry and Heterocyclic Synthesis


1-Boc-3-ethynyl-3-hydroxypiperidine is a protected heterocyclic building block, characterized by a piperidine core with a tert-butoxycarbonyl (Boc) protecting group, a tertiary alcohol at the 3-position, and a terminal alkyne substituent . This structure provides two orthogonal reactive handles: the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and the Boc-protected amine for deprotection and subsequent diversification [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry, notably for the construction of triazole-containing libraries and complex piperidine derivatives [1].

Why Simple Piperidine Substitution Fails: The Strategic Value of the 3-Ethynyl-3-hydroxy Motif


Generic substitution with a simple piperidine or a mono-functionalized analog (e.g., 3-hydroxypiperidine or 3-ethynylpiperidine) is not possible when the target application requires the orthogonal reactivity of a protected, bifunctional scaffold . The compound's value lies in the specific combination of a Boc-protected amine and a tertiary alcohol adjacent to a terminal alkyne . This unique arrangement enables sequential, chemoselective transformations where the alkyne can undergo click chemistry while the amine remains protected, or the alcohol can be leveraged for stereocontrol in further modifications . Substituting with a regioisomer, such as the trans-4-ethynyl-3-hydroxypiperidine derivative, would alter the spatial presentation of the alkyne and hydroxyl groups, potentially impacting the outcome of docking interactions and the properties of the resulting products [1].

1-Boc-3-ethynyl-3-hydroxypiperidine: Differentiated Evidence for Scientific and Industrial Selection


Click Chemistry Efficiency: Terminal Alkyne Reactivity vs. Internal Alkyne Analogs

The terminal alkyne of 1-Boc-3-ethynyl-3-hydroxypiperidine is a pre-requisite for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . In contrast, piperidine analogs with internal alkynes or without an alkyne are unreactive in this context, fundamentally limiting their utility for modular drug discovery and bioconjugation . The presence of the terminal alkyne is a binary differentiation: it enables a reaction pathway that is completely unavailable to non-alkyne or internal alkyne analogs.

Click Chemistry CuAAC Bioconjugation

Regiochemical Impact: 3-Ethynyl vs. 4-Ethynyl in Renin Inhibitor Potency

A series of renin inhibitors were synthesized from the N-Boc protected trans-4-ethynyl-3-hydroxypiperidine scaffold, a regioisomer of the target compound [1]. These derivatives demonstrated specific renin inhibitory activity, with the most potent compound containing a 1-substituted 1,2,3-triazol-5-yl group [1]. This study highlights that the position of the ethynyl and hydroxyl groups on the piperidine ring is critical for biological activity. The 3-ethynyl-3-hydroxy substitution pattern on the target compound presents a distinct spatial and electronic environment compared to the trans-4-ethynyl-3-hydroxy isomer, which is expected to lead to different biological profiles and molecular interactions [1].

Renin Inhibitors Antihypertensive Agents Structure-Activity Relationship

Orthogonal Protecting Group: Boc Stability vs. Cbz/Carboxylate Analogs

The tert-butoxycarbonyl (Boc) group on 1-Boc-3-ethynyl-3-hydroxypiperidine is stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions . This stability profile is distinct from other common protecting groups like benzyl carbamate (Cbz), which requires harsher hydrogenolysis conditions, or simple carboxylates, which lack orthogonal protection . This provides a key advantage: the alkyne can be functionalized via CuAAC, which often involves basic or neutral conditions, without risking premature Boc deprotection. This orthogonal stability is critical for maintaining chemoselectivity in multi-step syntheses.

Protecting Group Strategy Solid-Phase Peptide Synthesis Chemoselectivity

Commercial Purity Specifications for Reproducible Synthesis

Commercially available 1-Boc-3-ethynyl-3-hydroxypiperidine is supplied with a typical purity of 97-98% as determined by HPLC [1]. This high purity standard ensures that the building block introduces minimal impurities into downstream synthetic steps, thereby increasing the reliability and reproducibility of multi-step syntheses [1]. The specified purity provides a quantitative benchmark for procurement, allowing for direct comparison between different suppliers and ensuring batch-to-batch consistency .

Quality Control Procurement Synthetic Reproducibility

1-Boc-3-ethynyl-3-hydroxypiperidine: Optimal Application Scenarios Based on Core Evidence


Precursor for 1,2,3-Triazole Libraries via CuAAC Click Chemistry

This compound is ideally suited as a core alkyne component for the synthesis of diverse 1,2,3-triazole libraries using copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The terminal alkyne provides a specific and efficient handle for conjugation with a wide range of azide-bearing fragments [1]. This approach enables the rapid, modular assembly of complex molecules for screening against biological targets, as demonstrated by the generation of renin inhibitors from a related piperidine scaffold [1].

Scaffold for Orthogonal Functionalization in Multi-Step Synthesis

1-Boc-3-ethynyl-3-hydroxypiperidine is a key intermediate when a synthetic route demands chemoselective transformations [1]. Its Boc group remains stable during alkyne functionalization steps (e.g., CuAAC), and the amine can be revealed later by mild acidolysis for further modifications like amide bond formation or reductive amination [1]. This orthogonal reactivity is critical for constructing complex piperidine-based pharmaceuticals and natural product analogs with high efficiency and minimal purification steps.

Core Intermediate for CNS Drug Discovery Programs

Piperidine is a privileged scaffold in medicinal chemistry, and the presence of an alkyne and a hydroxyl group on the 3-position of 1-Boc-3-ethynyl-3-hydroxypiperidine provides a distinct starting point for central nervous system (CNS) drug discovery [1][2]. Analogs based on the piperidine ring, such as the mGlu3 negative allosteric modulator ML337, demonstrate the potential for achieving CNS penetration [2]. The specific substitution pattern of 1-Boc-3-ethynyl-3-hydroxypiperidine offers a unique entry into this chemical space for optimizing potency, selectivity, and ADME properties of next-generation CNS agents [1].

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